molecular formula C17H26N4O5 B052596 2,4-Dihydroxyphenylacetylasparaginyl cadaverine CAS No. 112111-38-3

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

Cat. No. B052596
M. Wt: 366.4 g/mol
InChI Key: XAMAJKAMABMMPO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxyphenylacetylasparaginyl cadaverine (DHAPC) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid asparagine and the polyamine cadaverine. DHAPC has been found to have various biochemical and physiological effects, making it a subject of research in the scientific community.

Mechanism Of Action

2,4-Dihydroxyphenylacetylasparaginyl cadaverine exerts its effects through various mechanisms. It has been found to scavenge free radicals and inhibit oxidative stress, which can lead to cellular damage. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to protect against oxidative stress and DNA damage.

Advantages And Limitations For Lab Experiments

2,4-Dihydroxyphenylacetylasparaginyl cadaverine has advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain and study. However, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be difficult to isolate and purify, which can limit its use in certain experiments.

Future Directions

There are many possible future directions for research on 2,4-Dihydroxyphenylacetylasparaginyl cadaverine. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.

Synthesis Methods

2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be synthesized through the reaction of asparagine and cadaverine in the presence of a catalyst. The reaction results in the formation of a peptide bond between the two molecules, forming 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.

Scientific Research Applications

2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have potential as a biomarker for certain diseases.

properties

CAS RN

112111-38-3

Product Name

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

Molecular Formula

C17H26N4O5

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

InChI

InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1

InChI Key

XAMAJKAMABMMPO-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN

synonyms

2,4-dihydroxyphenylacetylasparaginyl cadaverine
DHPAAC

Origin of Product

United States

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